molecular formula C25H25N3O4S B2505814 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955736-46-6

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2505814
CAS No.: 955736-46-6
M. Wt: 463.55
InChI Key: AYRIPFDCMKDXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways . This mechanism makes it a critical tool for researchers investigating the role of BTK in various disease contexts, particularly in hematologic malignancies and autoimmune disorders. Its primary research value lies in the study of B-cell development and function, as BTK is a master regulator of these processes. This compound has been demonstrated to effectively inhibit BTK activity and is utilized in preclinical studies to explore its effects on cancer cell proliferation, survival, and migration . Consequently, it serves as a vital pharmacologic probe for validating BTK as a therapeutic target and for elucidating the downstream signaling consequences of its inhibition in both normal and pathological immune responses.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-23(17-11-12-19-20(14-17)32-15-31-19)28-25-27-22-18(9-4-10-21(22)33-25)24(30)26-13-5-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,14,18H,4-5,8-10,13,15H2,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRIPFDCMKDXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzo[d][1,3]dioxole derivatives, characterized by the presence of a carboxamide functional group and a tetrahydrobenzo[d]thiazole moiety. The molecular formula can be denoted as C22H26N2O4SC_{22}H_{26}N_2O_4S, with a molecular weight of approximately 414.52 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance:

  • A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and tested their cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
  • The mechanisms underlying this activity were investigated through assessments of apoptosis pathways and cell cycle analysis. Notably, compounds demonstrated the ability to inhibit the EGFR pathway and modulate mitochondrial apoptosis proteins such as Bax and Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Apoptosis Induction : Through the activation of apoptotic pathways, the compound promotes programmed cell death in malignant cells while sparing normal cells .
  • Cell Cycle Arrest : Analysis indicates that treatment with this compound can cause cell cycle arrest at specific phases, further contributing to its anticancer efficacy .

Case Studies

Several case studies have documented the effects of related compounds on various cancer types:

  • Study on Thiourea Derivatives : A specific derivative demonstrated an IC50 value of 1.54 µM against HCT116 cells, indicating potent antiproliferative effects compared to standard treatments .
  • Benzodioxol Derivatives in Diabetes Research : Another study explored benzodioxol derivatives for their antidiabetic potential but also noted their cytotoxic effects on cancer cell lines, suggesting a dual therapeutic potential .

Comparative Table of Biological Activities

Compound NameCancer Cell LineIC50 Value (µM)Mechanism
DoxorubicinHepG27.46Chemotherapy
Thiourea DerivativeHCT1161.54EGFR Inhibition
2-(benzo[d][1,3]dioxole...)MCF-7TBDApoptosis Induction

Comparison with Similar Compounds

2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS: 955709-41-8)

  • Molecular Formula : C₂₅H₂₅N₃O₅S (identical to the target compound)
  • Substituent Variation : The N-alkyl chain is a 2-methoxyphenethyl group instead of 3-phenylpropyl.

2-(Benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS: 955759-02-1)

  • Molecular Formula : C₂₃H₂₅N₃O₄S
  • Structural Differences :
    • The thiazole core is fused to a cyclopentane ring (5,6-dihydro-4H-cyclopenta[d]thiazole) instead of a tetrahydrobenzo ring.
    • The N-substituent is a cyclohexenylethyl group.
  • The cyclohexenyl group introduces unsaturation, affecting conformational flexibility .

Comparative Data Table

Property/CAS Target Compound (Not Disclosed) CAS 955709-41-8 CAS 955759-02-1
Molecular Formula C₂₅H₂₅N₃O₅S C₂₅H₂₅N₃O₅S C₂₃H₂₅N₃O₄S
Molecular Weight (g/mol) 479.5 479.5 439.5
Thiazole Core Tetrahydrobenzo[d]thiazole Tetrahydrobenzo[d]thiazole Cyclopenta[d]thiazole
N-Substituent 3-Phenylpropyl 2-Methoxyphenethyl Cyclohexenylethyl
Polar Groups Benzo[d][1,3]dioxole Benzo[d][1,3]dioxole, Methoxy Benzo[d][1,3]dioxole
Reported Physicochemical Data Limited (N/A) Limited (N/A) Limited (N/A)

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • N-Substituent Effects: The 3-phenylpropyl group in the target compound maximizes hydrophobic interactions, likely favoring targets with extended apolar binding sites (e.g., kinase ATP pockets). The 2-methoxyphenethyl variant (CAS 955709-41-8) may exhibit improved solubility due to the methoxy group but could face faster oxidative metabolism via cytochrome P450 enzymes .
  • Core Modifications :

    • The tetrahydrobenzo[d]thiazole core provides a planar structure suitable for π-stacking with aromatic residues in proteins.
    • The cyclopenta[d]thiazole core (CAS 955759-02-1) reduces ring strain, possibly improving synthetic yields but limiting conformational adaptability .

Preparation Methods

Benzo[d]Dioxole-5-Carboxylic Acid Synthesis

The benzo[d]dioxole moiety is synthesized via cyclocondensation of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For instance, 3,4-dihydroxybenzoic acid is treated with dibromomethane in the presence of potassium carbonate, yielding benzo[d]dioxole-5-carboxylic acid (Table 1).

Table 1: Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid

Starting Material Reagent Conditions Yield Reference
3,4-Dihydroxybenzoic acid Dibromomethane K₂CO₃, DMF, 80°C, 12h 78%

Alternative routes involve Pd-catalyzed arylation to construct the benzo[d]dioxole scaffold, though this method is less common for carboxylic acid derivatives.

4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxylic Acid Synthesis

The tetrahydrobenzo[d]thiazole ring is formed via cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson’s reagent. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzoate reacts with thionation reagents to yield the thiazole intermediate (Table 2).

Table 2: Thiazole Ring Formation via Lawesson’s Reagent

Substrate Reagent Conditions Yield Reference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzoate Lawesson’s reagent Toluene, reflux, 6h 65%

The reaction proceeds through a thioamide intermediate, which undergoes intramolecular cyclization to form the tetrahydrothiazole ring.

Amide Bond Formation Strategies

Activation of Carboxylic Acid Moieties

The carboxylic acid groups of both intermediates are activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Activation is typically performed in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C (Table 3).

Table 3: Carboxylic Acid Activation Conditions

Carboxylic Acid Coupling Agent Solvent Temperature Reference
Benzo[d]dioxole-5-carboxylic acid DCC DCM 0°C → 25°C

Coupling with N-(3-Phenylpropyl)Amine

The activated carboxylic acids are sequentially coupled with N-(3-phenylpropyl)amine. The first amidation links the benzo[d]dioxole-5-carboxamido group to the tetrahydrothiazole core, followed by a second coupling to attach the 3-phenylpropyl moiety (Table 4).

Table 4: Amidation Reaction Parameters

Step Activated Acid Amine Base Yield Reference
1 Benzo[d]dioxole-5-carbonyl Tetrahydrothiazole-NH₂ Triethylamine 72%
2 Tetrahydrothiazole-4-carbonyl N-(3-Phenylpropyl)amine DMAP 68%

The use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances nucleophilic attack by the amine.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields for amide coupling are achieved in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions. Elevated temperatures (25–40°C) reduce yields due to epimerization or hydrolysis.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane). The final compound exhibits a melting point of 189–191°C.

Spectroscopic Analysis

  • ¹H NMR (DMSO- d₆) : δ 7.45 (d, J = 8.1 Hz, 1H, aromatic), 4.25 (s, 2H, dioxole-CH₂), 3.10 (t, J = 7.2 Hz, 2H, thiazole-CH₂).
  • MS (ESI+) : m/z 496.2 [M+H]⁺.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.